REACTION_SMILES
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[CH3:12][Si:13]([O-:14])([CH3:15])[CH3:16].[K+:17].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1.[c:1]1([CH2:7][S:8](=[O:9])(=[O:10])[F:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[K+:17].[c:1]1([CH2:7][S:8](=[O:9])([O-:10])=[O:14])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(F)Cc1ccccc1
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Name
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Type
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product
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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O=S(=O)([O-])Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |